
(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol is a chiral compound with a unique structure that includes an amino group, a benzyloxy group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as (S)-glycidol.
Nucleophilic Substitution: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable base.
Amination: The amino group can be introduced through reductive amination or other amination techniques.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce different amines or alcohols.
科学的研究の応用
(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, participating in catalytic reactions. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
®-3-amino-2-((benzyloxy)methyl)propan-1-ol: The enantiomer of the compound, which may have different biological activity.
2-amino-3-(benzyloxy)propan-1-ol: A similar compound with a different substitution pattern.
3-amino-2-(methoxymethyl)propan-1-ol: A compound with a methoxy group instead of a benzyloxy group.
Uniqueness
(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol is unique due to its specific chiral configuration and the presence of both amino and benzyloxy groups. This combination of functional groups makes it a versatile building block for various synthetic applications and a valuable compound in research and industry.
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
(2S)-2-(aminomethyl)-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C11H17NO2/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2/t11-/m0/s1 |
InChIキー |
DBNCGOLNYFODOM-NSHDSACASA-N |
異性体SMILES |
C1=CC=C(C=C1)COC[C@@H](CN)CO |
正規SMILES |
C1=CC=C(C=C1)COCC(CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


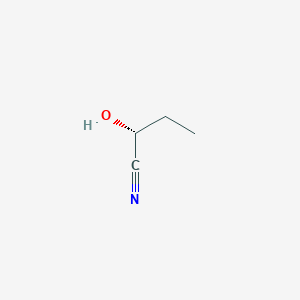
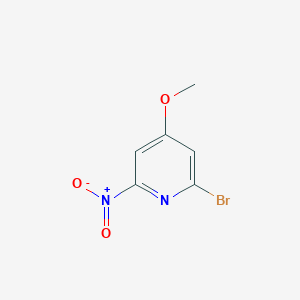
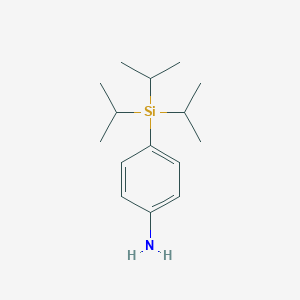
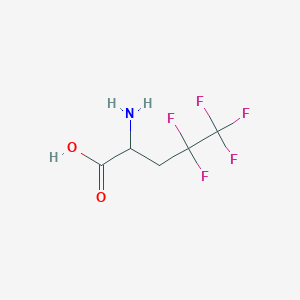

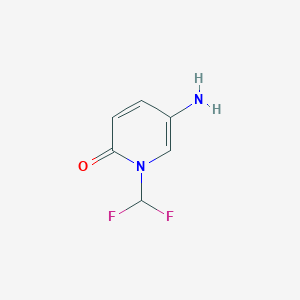
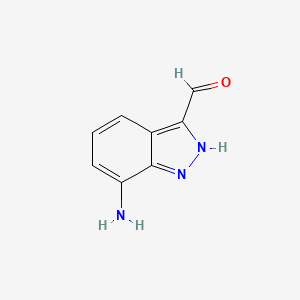
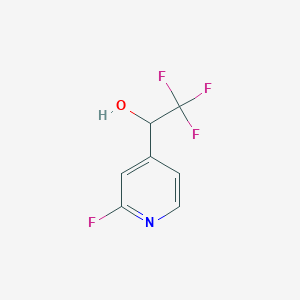
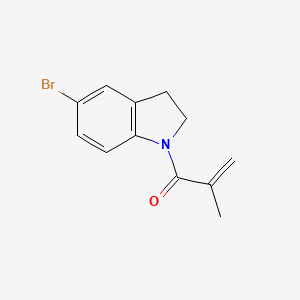
![2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole](/img/structure/B12964746.png)
![(1R,7ar)-4-[(2z)-2-[(5s)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl]-7a-methyl-1-[(e,1r,4r)-1,4,5-trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1h-inden-4-ol](/img/structure/B12964751.png)
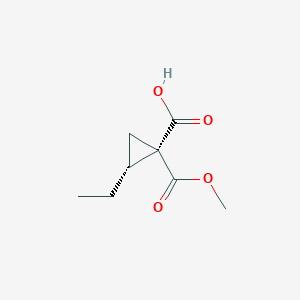
![Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12964766.png)

